1-Stearoyl-sn-glycerol

Description

Contextualizing Monoacylglycerols within the Lipidome

The lipidome represents the complete profile of lipids within a biological system. Monoacylglycerols (MAGs) are a fundamental component of the glycerolipid category and consist of a single fatty acid chain attached to a glycerol (B35011) backbone through an ester bond. creative-proteomics.comlipotype.com They are key intermediates in various metabolic pathways, including the breakdown and synthesis of more complex lipids like triacylglycerols (fats and oils) and phospholipids, which are essential components of cell membranes. creative-proteomics.comlipotype.commdpi.com

Beyond their role as metabolic intermediates, monoacylglycerols are now recognized as important signaling molecules. lipotype.comresearchgate.net They can influence a variety of cellular processes, including inflammation, neurotransmission, and the regulation of metabolic diseases. lipotype.comresearchgate.net For instance, certain monoacylglycerols, like 2-arachidonoylglycerol (B1664049) (2-AG), are well-known endocannabinoids that modulate pain, appetite, and immune responses. creative-proteomics.complos.org The diverse functions of monoacylglycerols underscore their significance in maintaining cellular and organismal homeostasis. creative-proteomics.comlipotype.com

Stereospecificity and Nomenclature of 1-Stearoyl-sn-glycerol

The term "this compound" provides precise information about the molecule's structure. Let's break down its components:

1-Stearoyl : This indicates that a stearic acid molecule is attached to the glycerol backbone. Stearic acid is a saturated fatty acid with 18 carbon atoms. ontosight.ai The "stearoyl" part signifies the acyl group derived from stearic acid.

sn-glycerol : This is a critical part of the name that refers to the s tereospecific n umbering of the glycerol molecule. Glycerol is a three-carbon molecule, and the "sn" notation defines the specific carbon atom to which the fatty acid is attached and the stereochemical configuration of the molecule. In this compound, the stearoyl group is attached to the sn-1 position. ontosight.ainih.gov This specificity is crucial because the biological activity of a lipid can be highly dependent on the exact positioning of its fatty acid chains. ontosight.ai

This precise nomenclature distinguishes this compound from its isomers, such as 2-Stearoyl-glycerol or 3-Stearoyl-sn-glycerol (which is the enantiomer, or mirror image, of this compound). nih.gov The IUPAC name for this compound is octadecanoic acid, (2S)-2,3-dihydroxypropyl ester. caymanchem.com

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| Synonyms | MG(18:0/0:0/0:0), L-(+)-1-Monostearin, 1-Octadecanoyl-sn-glycerol caymanchem.commedchemexpress.com |

| Molecular Formula | C₂₁H₄₂O₄ caymanchem.com |

| Molecular Weight | 358.6 g/mol nih.govcaymanchem.com |

| CAS Number | 22610-61-3 caymanchem.com |

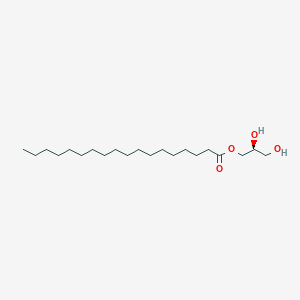

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309576 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22610-61-3 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways of 1 Stearoyl Sn Glycerol

Biosynthesis of 1-Stearoyl-sn-glycerol

The formation of this compound is a result of specific enzymatic activities within broader anabolic pathways responsible for the synthesis of complex lipids.

Enzymatic Synthesis and Anabolic Pathways

The biosynthesis of this compound is intrinsically linked to the pathways that produce triacylglycerols and phospholipids. In mammals, two primary pathways contribute to the formation of monoacylglycerols: the glycerol (B35011) phosphate pathway and the monoacylglycerol pathway. uomus.edu.iq

In the glycerol phosphate pathway , the initial precursor is glycerol-3-phosphate, which undergoes sequential acylation. The first acylation at the sn-1 position, catalyzed by glycerol-3-phosphate acyltransferase (GPAT), forms lysophosphatidic acid. A subsequent acylation at the sn-2 position by acylglycerol-3-acyltransferase (AGPAT) yields phosphatidic acid. aocs.orgportlandpress.com Phosphatidic acid can then be dephosphorylated by phosphatidic acid phosphatase to form diacylglycerol. While this pathway primarily leads to more complex lipids, the hydrolysis of these lipids can yield this compound.

The monoacylglycerol pathway , predominant in the intestine for the absorption of dietary fats, involves the re-acylation of monoacylglycerols. uomus.edu.iq However, this compound can also be synthesized as an intermediate. For instance, in certain metabolic contexts, enzymes with monoacylglycerol acyltransferase (MGAT) activity can catalyze the transfer of a fatty acyl group to a glycerol backbone. creative-proteomics.com

In non-mammalian systems, such as plants, triacylglycerol synthesis typically follows the Kennedy pathway, which does not include a monoacylglycerol acyltransferase step. nih.gov However, research has shown that the expression of a mouse MGAT in plants can lead to the accumulation of triacylglycerols, indicating that if the substrate (a monoacylglycerol like this compound) is present, it can be acylated to form diacylglycerol. nih.gov

Precursors and Substrates in Mammalian and Non-Mammalian Systems

The primary precursors for the glycerol backbone and the stearoyl group of this compound are derived from carbohydrate and fatty acid metabolism.

In mammalian systems:

Glycerol-3-phosphate : This is the primary backbone precursor, mainly derived from dihydroxyacetone phosphate, an intermediate of glycolysis. uomus.edu.iq

Stearoyl-CoA : This activated form of stearic acid is the donor of the acyl chain. Stearoyl-CoA is produced through de novo fatty acid synthesis or from dietary sources. researchgate.net

Lysophospholipids : The hydrolysis of lysophosphatidylcholine with a stearoyl group at the sn-1 position can also yield this compound.

In non-mammalian systems:

Plants : Similar to mammals, glycerol-3-phosphate and acyl-CoAs are the fundamental building blocks. nih.gov this compound has been identified as a plant metabolite. nih.gov

Bacteria : Bacteria utilize 1-acyl-sn-glycerol-3-phosphate O-acyltransferase (PlsC) in the formation of phosphatidic acid, a key precursor to membrane phospholipids. nih.gov The initial substrate, 1-acyl-sn-glycerol-3-phosphate, is formed from glycerol-3-phosphate.

The following table summarizes the key enzymes and precursors in the biosynthesis of this compound.

| Molecule/Enzyme | Role in Biosynthesis | Pathway | System |

|---|---|---|---|

| Glycerol-3-Phosphate | Glycerol backbone precursor | Glycerol Phosphate Pathway | Mammalian, Non-Mammalian |

| Stearoyl-CoA | Acyl group donor | Fatty Acid Synthesis/Metabolism | Mammalian, Non-Mammalian |

| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the first acylation of glycerol-3-phosphate | Glycerol Phosphate Pathway | Mammalian |

| Monoacylglycerol acyltransferase (MGAT) | Can acylate glycerol to form monoacylglycerols | Monoacylglycerol Pathway | Mammalian |

Catabolism and Degradation of this compound

The breakdown of this compound is a crucial step in lipid metabolism, releasing stearic acid and glycerol for energy or other metabolic uses. This process is primarily mediated by lipases.

Role of Monoacylglycerol Lipase (B570770) (MGL) in this compound Hydrolysis

Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the hydrolysis of monoacylglycerols into a free fatty acid and glycerol. wikipedia.orgnih.gov MGL is a serine hydrolase that functions in concert with other lipases, such as hormone-sensitive lipase, to break down intracellular triglyceride stores in adipocytes and other cells. wikipedia.org The catalytic action of MGL on this compound involves the cleavage of the ester bond at the sn-1 position, releasing stearic acid and a glycerol molecule. taylorandfrancis.com

MGL is ubiquitously expressed and plays a significant role in various physiological processes beyond simple energy metabolism, including the regulation of signaling lipids. nih.gov

Contribution of Other Esterases (e.g., Carboxyl Ester Lipase) to Monoacylglycerol Breakdown

While MGL is the principal enzyme for monoacylglycerol hydrolysis, other esterases can also contribute to the breakdown of this compound.

Carboxyl Ester Lipase (CEL) , also known as bile salt-stimulated lipase, is a digestive enzyme produced mainly in the pancreas. wikipedia.orgnih.gov CEL exhibits broad substrate specificity and is capable of hydrolyzing tri-, di-, and mono-acylglycerols, as well as cholesteryl esters and phospholipids. nih.gov In the digestive tract, CEL complements other lipolytic enzymes to ensure the complete digestion and absorption of dietary lipids. nih.gov Its ability to hydrolyze monoacylglycerols makes it a contributor to the breakdown of ingested this compound.

The following table outlines the key enzymes involved in the catabolism of this compound.

| Enzyme | Function | Primary Location/System | Products of Hydrolysis |

|---|---|---|---|

| Monoacylglycerol Lipase (MGL) | Hydrolyzes monoacylglycerols | Intracellular (various tissues) | Stearic Acid and Glycerol |

| Carboxyl Ester Lipase (CEL) | Hydrolyzes various lipids, including monoacylglycerols | Pancreatic secretions (digestive tract) | Stearic Acid and Glycerol |

Interconversion of this compound with Complex Lipids

This compound serves as a metabolic intermediate that can be converted into more complex lipids, such as diacylglycerols and triacylglycerols, or be derived from them. This interconversion is a dynamic process central to lipid homeostasis.

The acylation of this compound at the sn-2 position results in the formation of a 1-stearoyl-2-acyl-sn-glycerol, a diacylglycerol. This reaction is catalyzed by monoacylglycerol acyltransferases (MGATs). creative-proteomics.com The resulting diacylglycerol can then be further acylated by diacylglycerol acyltransferase (DGAT) to form a triacylglycerol, the primary form of energy storage in many organisms. uomus.edu.iq

Conversely, the breakdown of triacylglycerols by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) produces diacylglycerols and subsequently monoacylglycerols, including this compound, which can then be hydrolyzed by MGL. researchgate.net

Furthermore, this compound can be involved in the remodeling of phospholipids. Phospholipases can cleave acyl chains from phospholipids, and the resulting lysophospholipids can be re-acylated in a process known as the Lands' cycle. nih.gov this compound can potentially enter these pathways through its conversion to lysophosphatidic acid.

Integration into Triacylglycerol Biosynthesis and Degradation Pathways

This compound is a central molecule in the dynamic turnover of triacylglycerols (TAGs), the main form of energy storage in eukaryotes. It participates in both the anabolic and catabolic arms of TAG metabolism.

Biosynthesis:

The primary pathway for incorporating monoacylglycerols like this compound into TAGs is the monoacylglycerol acyltransferase (MGAT) pathway . This pathway is particularly predominant in the small intestine for the absorption of dietary fats. nih.govnih.gov In the intestinal enterocytes, 2-monoacyl-sn-glycerols derived from the digestion of dietary TAGs are the primary substrate. libretexts.org These are acylated to form diacylglycerols (DAGs), which are then further acylated to synthesize TAGs. libretexts.orgmdpi.com While the intestinal pathway primarily utilizes 2-monoacylglycerols, 1-monoacylglycerols can also be acylated. libretexts.org

The key enzymes in this pathway are the monoacylglycerol acyltransferases (MGATs). There are several isoforms of these enzymes with varying tissue distributions and activities. libretexts.org The newly synthesized TAGs are then packaged into chylomicrons for transport. nih.gov Besides the intestine, the MGAT pathway also contributes to TAG synthesis in the liver. libretexts.orgmdpi.com

Degradation:

The breakdown of TAGs, or lipolysis, is a stepwise process that releases fatty acids and glycerol. Lipases, such as lipoprotein lipase (LPL) and hormone-sensitive lipase (HSL), hydrolyze TAGs into DAGs and then into monoacylglycerols (MAGs). nih.govwikipedia.orge-enm.org this compound is catabolized by the enzyme monoacylglycerol lipase (MGL) , also known as MAG lipase. wikipedia.orgnih.gov MGL is a serine hydrolase that catalyzes the hydrolysis of monoacylglycerols into a free fatty acid (stearic acid in this case) and glycerol. wikipedia.orgnih.gov This reaction is the final step in the complete breakdown of stored TAGs, releasing the components for energy utilization or other metabolic processes. wikipedia.org MGL is considered the major enzyme for MAG catabolism in most tissues. nih.gov

Relationship with Glycerophospholipid Metabolism

The metabolism of this compound is intricately linked to that of glycerophospholipids, which are essential components of cellular membranes. nih.gov This connection occurs at the level of common precursors. The de novo synthesis of both TAGs and glycerophospholipids originates from glycerol-3-phosphate. nih.govnih.gov

A critical intermediate that bridges these two pathways is lysophosphatidic acid (LPA) , or 1-acyl-sn-glycerol 3-phosphate. nih.govpathbank.org 1-Stearoyl-sn-glycero-3-phosphate is formed when glycerol-3-phosphate is acylated at the sn-1 position by a stearoyl-CoA, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). pathbank.orguq.edu.au From this branch point, the metabolic route can diverge:

Towards Triacylglycerols: LPA is acylated at the sn-2 position to form phosphatidic acid (PA). PA is then dephosphorylated to yield diacylglycerol (DAG), which is subsequently acylated to form TAG. nih.gov

Towards Glycerophospholipids: Phosphatidic acid can also serve as a precursor for various glycerophospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), through reactions involving CTP and different head groups. nih.gov

Therefore, the 1-stearoyl-glycerol backbone is fundamental to the synthesis of 1-stearoyl-sn-glycero-3-phosphate (a species of LPA), placing it at the crossroads of neutral lipid storage and membrane phospholipid synthesis. nih.gov

Regulation of this compound Metabolism

The metabolic flux of this compound is tightly controlled through the regulation of the enzymes responsible for its synthesis and degradation. This regulation is highly specific to different tissues and is responsive to developmental cues and nutritional status.

Tissue-Specific Regulation of Monoacylglycerol Metabolizing Enzymes

The enzymes that metabolize monoacylglycerols, primarily Monoacylglycerol Lipase (MGL) for degradation and Monoacylglycerol Acyltransferases (MGATs) for synthesis, exhibit distinct patterns of expression and activity across various tissues. nih.govnih.gov

MGL is widely expressed but shows particularly high levels in adipose tissue and the brain. nih.govnih.gov In adipose tissue, MGL, along with hormone-sensitive lipase (which also has MG hydrolase activity), plays a crucial role in mobilizing fatty acids from stored TAGs. nih.gov In the brain, MGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), highlighting a specialized signaling role in addition to its general metabolic function. wikipedia.org MGL activity is also present throughout the gastrointestinal tract, with the highest levels in the duodenum, suggesting a role in digestive processes. physiology.org

The MGAT enzymes also show tissue-specific expression. For instance, MGAT2 is the most active isoform in the intestines, while MGAT1 is predominant in adipose tissue. libretexts.org The expression of MGAT enzymes has also been detected in the liver, where they provide an alternative pathway to the main glycerol-3-phosphate pathway for DAG and TAG synthesis. nih.gov

This differential distribution allows for tailored regulation of monoacylglycerol metabolism to meet the specific physiological needs of each tissue, from energy storage and release in adipose tissue to neurotransmitter regulation in the brain and dietary fat absorption in the intestine.

| Enzyme | Primary Function | Key Tissues of Expression | Regulatory Significance |

| Monoacylglycerol Lipase (MGL) | Catabolism (Hydrolysis) of monoacylglycerols | Adipose Tissue, Brain, Liver, Intestine nih.govnih.gov | Mobilizes stored fats; terminates endocannabinoid signaling. |

| Monoacylglycerol Acyltransferase 1 (MGAT1) | Anabolism (Acylation) of monoacylglycerols | Adipose Tissue libretexts.org | Contributes to TAG synthesis for fat storage. |

| Monoacylglycerol Acyltransferase 2 (MGAT2) | Anabolism (Acylation) of monoacylglycerols | Small Intestine, Liver libretexts.orgnih.gov | Primary enzyme for dietary fat absorption and resynthesis into TAGs. |

| Hormone-Sensitive Lipase (HSL) | Hydrolysis of TAGs, DAGs, and MAGs | Adipose Tissue nih.gov | Key enzyme in the hormonal control of lipolysis; can compensate for MGL deficiency. |

Developmental and Nutritional Regulation of this compound Turnover

The turnover of monoacylglycerols is dynamically regulated by developmental stage and nutritional intake, primarily through changes in the expression and activity of MGL and MGAT enzymes. nih.govresearchgate.net

Developmental Regulation:

Studies in mice have shown that the enzymes for monoacylglycerol metabolism undergo significant changes during development. nih.gov For example, there is a marked induction of MGAT2 protein expression and activity in the small intestine during the suckling period, which aligns with the high-fat content of maternal milk. nih.govresearchgate.net In contrast, liver MGL expression and activity increase substantially (5- to 10-fold) during development from the suckling period to adulthood, suggesting a shift in hepatic lipid processing. nih.govresearchgate.net The regulation of MGL in the intestine during development appears more complex, possibly involving post-transcriptional mechanisms. nih.govresearchgate.net

Nutritional Regulation:

The metabolism of monoacylglycerols is highly responsive to dietary changes. A high-fat diet (e.g., 40% of calories from fat) for several weeks has been shown to significantly induce both the expression and activity of MGL in the small intestine. nih.govresearchgate.net This suggests that MGL plays a role in processing the increased load of monoacylglycerols resulting from a high-fat intake. nih.govresearchgate.net Conversely, starvation appears to have little effect on intestinal MGL. nih.govresearchgate.net In the liver, the expression of certain MGAT isoforms (MOGAT2 and MOGAT3) is elevated in obese human subjects with nonalcoholic fatty liver disease (NAFLD) and is significantly reduced following weight loss, indicating a strong link between nutritional status, hepatic TAG synthesis via the MGAT pathway, and metabolic disease. nih.gov

| Condition | Tissue | Enzyme Affected | Observed Change |

| Suckling Period (Developmental) | Small Intestine | MGAT2 | Marked induction of protein expression and activity nih.govresearchgate.net |

| Suckling Period (Developmental) | Liver | MGL | mRNA, protein, and activity increase 5-10 fold into adulthood nih.govresearchgate.net |

| High-Fat Diet (Nutritional) | Small Intestine | MGL | Significant induction of expression and activity nih.govresearchgate.net |

| Obesity/NAFLD (Nutritional) | Liver | MOGAT2 / MOGAT3 | Overexpression nih.gov |

| Weight Loss (Nutritional) | Liver | MOGAT2 / MOGAT3 | Significant reduction in expression nih.gov |

Biological and Physiological Significance of 1 Stearoyl Sn Glycerol

Role as a Key Metabolic Intermediate in Lipid Homeostasis

1-Stearoyl-sn-glycerol, a monoacylglycerol containing the saturated fatty acid stearic acid at the sn-1 position, is a pivotal metabolic intermediate in the intricate network of lipid synthesis and regulation. Its central role lies in its position within the major pathways of triacylglycerol (TAG) and phospholipid biosynthesis, which are fundamental for maintaining cellular energy balance and structural integrity.

In mammalian cells, particularly in the liver and adipose tissue, the primary route for TAG synthesis is the sn-glycerol-3-phosphate or Kennedy pathway. nih.govcellsignal.com This pathway commences with the acylation of glycerol-3-phosphate to form lysophosphatidic acid, which is then further acylated to yield phosphatidic acid. nih.gov Subsequently, phosphatidic acid is dephosphorylated by phosphatidic acid phosphatase to produce diacylglycerol (DAG). cellsignal.com this compound can be acylated to form a diacylglycerol, which then undergoes a final acylation to become a triacylglycerol. In the intestinal monoacylglycerol pathway, which is crucial for the absorption of dietary fats, 2-monoacylglycerols are the primary substrate for reacylation to form TAGs. nih.gov However, 1-monoacylglycerols can also be acylated to contribute to this process. nih.gov

The regulation of these pathways is critical for lipid homeostasis. The availability of intermediates like this compound can influence the rate of TAG synthesis and storage. nih.gov By participating in these central metabolic hubs, this compound contributes to the dynamic balance between lipid synthesis, storage, and utilization, which is essential for cellular and organismal health.

| Metabolic Pathway | Role of this compound | Key Enzymes Involved | Primary Tissue Location |

| sn-Glycerol-3-Phosphate (Kennedy) Pathway | Precursor to Diacylglycerol (DAG) | Acyl-CoA:monoacylglycerol acyltransferase | Liver, Adipose Tissue |

| Monoacylglycerol Pathway | Substrate for Acylation | Monoacylglycerol acyltransferase (MGAT) | Small Intestine |

Influence on Cellular Processes via Metabolic Derivatives

The biological significance of this compound extends beyond its role as a mere building block for neutral lipids. Its metabolic derivatives, particularly diacylglycerols, are potent signaling molecules that modulate a variety of cellular processes.

Contribution to Diacylglycerol-Mediated Signaling (e.g., Protein Kinase C Activation)

This compound serves as a precursor for the synthesis of specific diacylglycerol (DAG) species that are key players in intracellular signal transduction. When acylated at the sn-2 position, often with an unsaturated fatty acid like arachidonic acid, it forms 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG). medchemexpress.comnih.gov This specific DAG molecule is a potent activator of several isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular functions including proliferation, differentiation, and apoptosis. medchemexpress.comnih.govsigmaaldrich.com

The activation of PKC by DAG is highly specific. nih.govnih.gov The acyl chain composition of DAG molecules significantly influences their signaling capabilities. Subtle structural differences between DAG species can lead to different recruitment patterns of various PKC isoforms and result in differential phosphorylation of downstream targets. pnas.org For instance, 1-stearoyl, 2-arachidonyl glycerol (B35011) (SAG) has been shown to be a major polyunsaturated nuclear diacylglycerol that can effectively activate classical PKC isoenzymes like PKC-α and PKC-β. dntb.gov.ua This suggests that the generation of specific DAGs, originating from precursors like this compound, can encode information for selective signaling events. pnas.org The presence of the saturated stearoyl group at the sn-1 position and an unsaturated fatty acid at the sn-2 position appears to be a common structural motif in signaling DAGs. nih.gov

Impact on Membrane Dynamics and Structure (as a Monoacylglycerol)

As a monoacylglycerol, this compound can influence the physical properties of cellular membranes. The presence of monoacylglycerols within a lipid bilayer can alter membrane fluidity, curvature, and stability. While the hydrophobic acyl chain is anchored in the membrane core, the polar glycerol headgroup is oriented towards the aqueous environment. This amphipathic nature allows it to integrate into lipid bilayers and potentially create packing defects.

Studies on monostearin (B1671896) monolayers have shown that they can exhibit viscoelastic properties, and these properties can be influenced by interactions with other molecules. oup.com The incorporation of monoacylglycerols can introduce stress into the membrane, which may facilitate processes like membrane fusion or fission. Although direct studies on the specific effects of this compound on biological membrane dynamics are limited, the general principles of how monoacylglycerols interact with lipid bilayers suggest that it can play a role in modulating the structural and dynamic properties of cellular membranes.

| Parameter | Influence of Monoacylglycerols | Potential Consequence |

| Membrane Fluidity | Can increase or decrease depending on concentration and lipid composition | Alteration of protein mobility and membrane functions |

| Membrane Curvature | Can induce positive or negative curvature strain | Facilitation of vesicle formation, fusion, and fission |

| Membrane Stability | Can create packing defects | Increased permeability and altered protein-lipid interactions |

Comparative Analysis of this compound in Diverse Biological Systems

This compound is not confined to a single domain of life; its presence and functions can be observed across various biological systems, from humans to plants and algae.

Presence and Roles in Human Metabolism

In humans, this compound has been identified as an endogenous metabolite present in the bloodstream. hmdb.ca Its role in human metabolism is multifaceted. As a key intermediate in the synthesis of triacylglycerols, it is integral to energy storage and lipid transport. nih.gov The enzymatic conversion of 1-Stearoylglycerol 3-phosphate to this compound is a known reaction in human metabolic pathways. dntb.gov.ua

Furthermore, its derivative, 1-stearoyl-2-arachidonoyl-sn-glycerol, is a significant signaling molecule that activates Protein Kinase C and is involved in regulating intracellular calcium levels. sigmaaldrich.commdpi.com The subcellular localization of diacylglycerols, including those derived from this compound, can influence insulin (B600854) sensitivity and mitochondrial function in human skeletal muscle. nih.gov While high levels of certain diacylglycerols are associated with insulin resistance, the specific roles of different DAG species are still under investigation. nih.gov

Functions in Plant and Algal Metabolomes

In plants, triacylglycerol metabolism, and by extension its intermediates like this compound, is crucial not only for energy storage in seeds but also for responses to environmental stress. nih.gov Under adverse conditions, such as prolonged darkness, plants can remodel their membrane lipids, leading to the accumulation of TAG in vegetative tissues. This process can sequester potentially toxic lipid intermediates, thereby protecting the cell. nih.gov this compound, as a precursor to TAG, is involved in this protective mechanism.

In microalgae, lipids are a major form of energy storage, often accumulating in lipid droplets. nih.gov These lipid droplets have a core of neutral lipids, primarily triacylglycerols, surrounded by a phospholipid monolayer. nih.gov The biosynthesis of these TAGs involves intermediates such as mono- and diacylglycerols. Therefore, this compound is a component of the metabolic machinery that enables algae to produce and store large quantities of lipids, which is a subject of intense research for biofuel production.

| Organism | Key Role of this compound and its Derivatives |

| Humans | Metabolic intermediate in TAG synthesis, precursor to signaling DAGs (e.g., for PKC activation). nih.govsigmaaldrich.comdntb.gov.uamdpi.com |

| Plants | Intermediate in TAG synthesis for seed energy storage and stress response (sequestration of toxic lipids). nih.gov |

| Algae | Building block for TAG synthesis and accumulation in lipid droplets for energy storage. nih.gov |

Occurrence and Significance in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a powerful model organism for studying various biological processes, including lipid metabolism and its impact on development, aging, and stress responses. This compound, a monoacylglycerol, is a recognized metabolite in C. elegans, where it is part of the intricate network of lipid signaling and metabolism.

Occurrence and Metabolic Context

The presence of this compound in C. elegans is situated within the broader landscape of glycerolipid metabolism. Its formation is intrinsically linked to the availability of stearic acid (18:0), a common saturated fatty acid. In C. elegans, stearic acid is notably abundant in phosphatidylinositol, specifically at the sn-1 position. The levels of stearic acid, and consequently its derivatives like this compound, are subject to regulation by various enzymes. For instance, mutations in the intracellular phospholipase A1 gene, ipla-1, lead to a significant reduction in the stearic acid content of phosphatidylinositol. nih.gov

Furthermore, the metabolism of this compound is likely regulated by monoacylglycerol lipases. While C. elegans lacks a direct orthologue of the mammalian monoacylglycerol lipase (B570770) (MAGL), the enzyme FAAH-4 has been identified as a functional equivalent that hydrolyzes monoacylglycerides. nih.gov The activity of this enzyme would therefore influence the intracellular concentrations of this compound, positioning it as a key regulator of monoacylglyceride signaling pathways in the nematode.

Studies on mutants with defects in ether lipid biosynthesis have also shed light on the interconnectedness of lipid metabolic pathways. In these mutants, a compensatory mechanism leads to an accumulation of high levels of stearic acid. nih.gov This suggests that under certain metabolic conditions, the pool of stearic acid available for esterification into molecules like this compound could be significantly altered.

Significance in Physiological Processes

While direct studies focusing exclusively on the physiological roles of this compound in C. elegans are limited, its significance can be inferred from the functions of enzymes that regulate its metabolism and the broader roles of monoacylglyceride signaling.

Lifespan Regulation: A key piece of evidence pointing to the importance of monoacylglyceride signaling in C. elegans comes from studies involving the inhibition of the FAAH-4 enzyme. Pharmacological inhibition of FAAH-4, which would be expected to increase the levels of its monoacylglyceride substrates, including this compound, has been shown to robustly extend the lifespan of the nematode. nih.gov This finding strongly implicates the FAAH-4/monoacylglyceride pathway as a significant regulator of longevity in C. elegans. The precise mechanism by which elevated monoacylglycerols contribute to lifespan extension is an area of ongoing research, but it highlights the critical role of these signaling lipids in the aging process.

Lipid Homeostasis and Stress Response: The regulation of lipid metabolism is crucial for maintaining cellular homeostasis and responding to environmental stressors. As an intermediate in lipid metabolism, this compound is part of the dynamic pool of lipids that can be remodeled and utilized for energy storage, membrane synthesis, or signaling. The observed alterations in stearic acid levels in response to defects in other lipid synthesis pathways underscore the plasticity of lipid metabolism in C. elegans and the importance of maintaining a balance between different lipid species.

The table below summarizes the key enzymes and their observed effects relevant to the metabolic context of this compound in C. elegans.

| Enzyme/Gene | Function | Effect of Altered Activity on Related Molecules | Implied Significance for this compound |

| FAAH-4 | Monoacylglycerol Lipase | Inhibition leads to increased monoacylglyceride levels and extends lifespan. nih.gov | Suggests a role for this compound in lifespan regulation. |

| ipla-1 | Intracellular Phospholipase A1 | Mutation reduces stearic acid content in phosphatidylinositol. nih.gov | Affects the availability of the stearoyl precursor for this compound synthesis. |

| Ether Lipid Biosynthesis Enzymes (e.g., FARD-1, ADS-1, ACL-7) | Involved in the synthesis of ether-linked lipids. | Loss-of-function mutations lead to increased levels of stearic acid. nih.gov | Indicates a metabolic link where disruptions in one lipid pathway can increase the precursor pool for this compound. |

Pathophysiological Associations of 1 Stearoyl Sn Glycerol Dysregulation

Association with Cardiovascular Disease and Coronary Artery Lesions

Metabolomic profiling of individuals with coronary artery disease (CAD) has revealed significant alterations in lipid metabolism. jacc.orgnih.gov Studies investigating the progression of CAD have identified distinct metabolite profiles, indicating that changes in both carbohydrate and lipid metabolism are linked to CAD risk. nih.govmdpi.com Specifically, research has pointed to a significant role for fatty acid metabolism in the progression of cardiovascular disease. nih.govresearchgate.net

| Metabolic Pathway | Observed Change in CAD Patients | Potential Implication |

|---|---|---|

| Phospholipid Catabolism | Reduced | Alterations in cell membrane composition and signaling |

| Amino Acid Metabolism | Increased | Shift in energy substrate utilization |

| Short-chain Acylcarnitines | Increased | Changes in fatty acid oxidation |

| Tricarboxylic Acid (TCA) Cycle | Decreased | Reduced cellular energy production |

| Primary Bile Acid Biosynthesis | Decreased | Impact on cholesterol homeostasis |

Alterations in Cancer Progression and Tumorigenesis

Lipidomic analyses have uncovered widespread disruptions in the lipid profiles of various cancers, including colorectal cancer (CRC). nih.govnih.gov In the context of CRC, studies have shown alterations in lipid metabolism that affect cell proliferation, membrane structure, energy balance, and gene expression. mdpi.com Research indicates that as the adenoma-cancer sequence progresses in colorectal tumors, there are notable changes in the levels of various lipid classes. acs.org

While many lipid classes, such as triglycerides and lysophosphatidylcholines, show altered levels in CRC, the specific role of monoacylglycerols like 1-Stearoyl-sn-glycerol is tied to the broader changes in lipid metabolism that fuel cancer development. rsc.org The "lipogenic phenotype" observed in CRC development points to an upregulation of fat synthesis that is associated with tumor progression, a process in which monoacylglycerols are key intermediates. mdpi.com

The metabolism of monoacylglycerols is critically involved in cancer pathogenesis, particularly in tumor invasion and metastasis. nih.gov The enzyme monoacylglycerol lipase (B570770) (MAGL) hydrolyzes monoacylglycerols, including this compound, to produce free fatty acids and glycerol (B35011). e-century.usnih.gov Elevated MAGL expression has been observed in aggressive human cancer cells and is linked to promoting tumor migration, invasion, and proliferation. frontiersin.org

MAGL regulates a network of fatty acids that can feed into pro-tumorigenic signaling pathways. nih.govnih.gov By controlling the breakdown of monoacylglycerols, MAGL influences the availability of fatty acids that support cancer cell growth and aggressiveness. nih.govresearchgate.net For instance, in nasopharyngeal carcinoma, a cancer known for its high metastatic potential, MAGL was highly expressed in high-metastatic cells and promoted their motile behavior. e-century.usnih.gov Similarly, in lung adenocarcinoma, elevated MAGL expression is associated with advanced tumor progression and a poor prognosis. frontiersin.org The inhibition of MAGL has been shown to suppress cancer cell proliferation and metastasis, highlighting the therapeutic potential of targeting monoacylglycerol metabolism. frontiersin.orgresearchgate.net

| Cancer Type | MAGL Expression | Effect on Cancer Progression | Reference |

|---|---|---|---|

| Aggressive Cancers (general) | Highly expressed | Promotes tumor migration, invasion, and proliferation | frontiersin.org |

| Nasopharyngeal Carcinoma | Highly expressed in metastatic cells | Enhances motile behavior and metastatic capacity | e-century.usnih.gov |

| Lung Adenocarcinoma | Elevated | Associated with advanced tumor progression and poor prognosis | frontiersin.org |

| Prostate Cancer | Elevated in androgen-independent cells | Contributes to cancer aggressiveness | researchgate.net |

Links to Inflammatory Demyelinating Diseases of the Central Nervous System

Dysregulated lipid metabolism is a key feature of multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). nih.govfrontiersin.org MS is characterized by demyelination, the destruction of the protective myelin sheath around nerve fibers, which is itself lipid-rich. nih.gov

Metabolomic studies of MS lesions have revealed a significantly altered metabolic environment compared to healthy white matter. neurology.org Notably, these studies have shown that MS lesions have lower levels of monoacylglycerol metabolites. neurology.org The pathways for monoacylglycerols, along with long-chain fatty acids and endocannabinoids, were found to be negatively correlated with the abundance of astrocytes and immune cells, and positively correlated with oligodendrocytes (the myelin-producing cells of the CNS). neurology.org This suggests that a reduction in monoacylglycerols like this compound is part of a metabolic shift that contributes to the inflammatory environment and impairs the brain's repair mechanisms. The enzyme Stearoyl-CoA desaturase-1 (SCD1), which is involved in fatty acid metabolism, has been identified as a key player in controlling the inflammatory phenotype of immune cells in the brain, further linking lipid metabolism to the pathology of demyelinating diseases. fondation-charcot.orgnih.govmaastrichtuniversity.nl

Role in Other Infectious and Inflammatory States (e.g., Buruli Ulcer)

Buruli ulcer is a debilitating skin and soft tissue infection caused by Mycobacterium ulcerans. who.intnih.gov A primary virulence factor of this bacterium is a lipid toxin called mycolactone (B1241217). medindia.netnih.gov Mycolactone has cytotoxic and immunosuppressive properties that are central to the disease's pathology, which involves extensive tissue necrosis. nih.govmedscape.com

Research has shown that mycolactone disrupts the function of Sec61, a protein complex responsible for translocating newly synthesized proteins into the endoplasmic reticulum. medscape.comasm.org This disruption affects a vast number of mammalian proteins, including those critically involved in lipid metabolism. medscape.comasm.org By interfering with the proteins that regulate lipid pathways, mycolactone can induce a systemic and chronic defect in protein and lipid metabolism. medscape.com This pathogenic mechanism implicates a dysregulation of lipid mediators, including monoacylglycerols, in the profound tissue destruction characteristic of Buruli ulcer.

Advanced Methodologies for the Analysis of 1 Stearoyl Sn Glycerol in Biological Systems

Sample Preparation Strategies for Quantitative and Qualitative Analysis

The initial step of sample preparation is critical as it dictates the reliability and accuracy of all subsequent analyses. The primary goals are to efficiently isolate 1-Stearoyl-sn-glycerol from the complex biological matrix, prevent its degradation, and avoid the introduction of contaminants.

The selection of an appropriate extraction method is contingent on the specific biological matrix being studied. The great diversity in the structural and physicochemical properties of lipids necessitates robust extraction strategies. nih.gov For plasma and tissue samples, liquid-liquid extraction (LLE) methods are most commonly employed to separate lipids from other macromolecules like proteins and carbohydrates.

Folch Method: This technique utilizes a chloroform-methanol (2:1, v/v) solvent system. The tissue or plasma sample is homogenized in this mixture, leading to a single-phase solution that effectively extracts a broad range of lipids. The subsequent addition of a salt solution induces phase separation, with the lower chloroform (B151607) layer containing the lipids, including this compound.

Bligh and Dyer Method: A modification of the Folch method, this technique uses a chloroform-methanol-water (1:2:0.8, v/v/v) ratio during the initial single-phase extraction. After homogenization, additional chloroform and water are added to induce phase separation. This method is often preferred for samples with high water content.

Methyl-tert-butyl ether (MTBE) Extraction: This is a more recent and safer alternative to chloroform-based methods. A two-phase system is generated by adding MTBE and methanol (B129727) to the aqueous sample, allowing for the extraction of lipids into the upper MTBE layer.

Solid-phase extraction (SPE) offers an alternative to LLE, providing cleaner extracts and the ability to fractionate lipid classes. Different sorbents can be used to selectively retain and elute specific lipid categories, which can be advantageous for isolating monoacylglycerols from more abundant lipid classes.

| Technique | Solvent System | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Folch | Chloroform/Methanol | General lipid extraction from tissues | High extraction efficiency for a broad range of lipids | Use of toxic chlorinated solvent |

| Bligh & Dyer | Chloroform/Methanol/Water | Samples with high water content (e.g., plasma) | Efficient for wet samples, well-established | Use of toxic chlorinated solvent |

| MTBE Extraction | Methyl-tert-butyl ether/Methanol/Water | General lipidomics, safer alternative | Safer solvent, lipids in upper phase prevents contamination | May have different selectivity compared to chloroform |

| Solid-Phase Extraction (SPE) | Varies (e.g., silica, C18) | Lipid class fractionation, sample cleanup | High selectivity, cleaner extracts | Can be more time-consuming and costly |

A significant challenge in the analysis of monoacylglycerols like this compound is the potential for intramolecular acyl migration. researchgate.net The stearoyl group at the sn-1 position can migrate to the sn-2 position, forming the isomeric 2-Stearoyl-sn-glycerol. This isomerization can occur under various conditions, leading to inaccurate quantification of the specific sn-1 isomer.

Factors that promote acyl migration include:

pH: Both acidic and alkaline conditions can catalyze the reaction. researchgate.net Samples should be maintained at a neutral pH whenever possible.

Temperature: Elevated temperatures accelerate the rate of migration. Therefore, all sample handling and storage should be conducted at low temperatures (e.g., on ice, or at -20°C to -80°C for long-term storage). mdpi.com

Solvents: Certain solvents can facilitate migration. The use of protic solvents should be minimized where possible during prolonged storage steps.

To ensure the stability of this compound, samples should be processed quickly, stored at ultra-low temperatures, and handled in neutral pH environments. The use of antioxidants may also be considered to prevent oxidative degradation of the fatty acyl chain, although acyl migration is the more pressing concern for positional isomer analysis. The cleavage of ketal protecting groups used in synthesis must be performed under mild conditions to prevent acyl migration. researchgate.net

Mass Spectrometry-Based Lipidomics and Metabolomics for this compound Profiling

Mass spectrometry (MS) is the cornerstone of modern lipidomics and metabolomics due to its high sensitivity, specificity, and throughput. researchgate.netspringernature.com It allows for the detection and quantification of lipids at very low concentrations. mdpi.com

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, including this compound. nih.gov This approach is particularly useful for biomarker discovery and for understanding global metabolic changes. nih.gov In a prospective study, untargeted profiling of fasting serum found that circulating 1-stearoylglycerol was significantly inversely associated with the risk of prostate cancer. nih.gov

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are typically used. nih.gov These instruments provide accurate mass measurements, which are crucial for assigning elemental compositions to detected ions. nih.gov Data-dependent acquisition (DDA) is often employed, where the instrument performs a full scan to detect all ions and then selects the most intense ions for fragmentation (MS/MS), generating structural information for identification. nih.gov

For precise and accurate measurement of this compound concentrations, a targeted approach is superior. This method focuses on predefined analytes and uses highly selective mass spectrometry techniques, typically with a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantification in mass spectrometry. bevital.no A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., Carbon-13 or Deuterium) have been replaced. This standard is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its higher mass. bevital.no By adding a known amount of the SIL-IS to the sample at the beginning of the preparation process, it can correct for variations in extraction efficiency, matrix effects, and instrument response, ensuring highly accurate quantification. bevital.no While a dedicated SIL-IS is preferred, using a non-matching internal standard from the same lipid class can be an alternative, though it may result in lower precision. bevital.no

| Approach | Primary Goal | Instrumentation | Key Features | Use of Standards |

|---|---|---|---|---|

| Untargeted | Comprehensive profiling, biomarker discovery | High-Resolution MS (QTOF, Orbitrap) | Measures a wide range of metabolites; hypothesis-generating | Pooled QC samples for data normalization |

| Targeted | Accurate and precise quantification | Triple Quadrupole (QqQ) MS | High sensitivity and selectivity (MRM); hypothesis-testing | Stable isotope-labeled internal standards (SIL-IS) for highest accuracy |

Chromatographic Separation Techniques Coupled with Mass Spectrometry

To reduce the complexity of the sample introduced into the mass spectrometer and to separate isomers, chromatographic separation is almost always performed prior to MS analysis. nih.gov The choice of chromatography depends on the specific analytical goal.

Reversed-Phase Liquid Chromatography (RPLC): This is the most common separation technique in lipidomics. RPLC separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their acyl chains. For this compound, RPLC can effectively separate it from other monoacylglycerols with different fatty acids (e.g., 1-oleoyl-sn-glycerol). It is often coupled with electrospray ionization (ESI) for sensitive detection by the mass spectrometer.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity. This technique is useful for separating different lipid classes from each other (e.g., monoacylglycerols from diacylglycerols and triacylglycerols).

Chiral Chromatography: To separate the enantiomers this compound from 3-Stearoyl-sn-glycerol, specialized chiral stationary phases are required. This separation is particularly challenging but essential if the specific biological activity of one enantiomer is under investigation. While powerful, chiral chromatography often involves long run times. utupub.fi

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can provide excellent separation of lipid isomers, including positional isomers, and is often faster than traditional LC methods.

The coupling of these separation techniques with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the unambiguous identification and quantification of this compound in complex biological systems. mdpi.com

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

UHPLC-QTOF-MS has emerged as a powerful platform in lipidomics for the comprehensive analysis of lipids, including monoacylglycerols like this compound. mdpi.comnih.gov This technique combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of QTOF mass spectrometry. mdpi.com

The UHPLC system utilizes columns with small particle sizes (typically sub-2 µm), which allows for rapid and highly efficient separation of complex lipid mixtures. bohrium.com For monoacylglycerol analysis, reversed-phase chromatography is commonly employed, where lipids are separated based on their hydrophobicity. This enables the separation of this compound from other lipid classes and even from other monoacylglycerols with different fatty acyl chains.

Following chromatographic separation, the analyte enters the QTOF mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used that generates protonated molecules [M+H]⁺ or adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) with minimal fragmentation. mdpi.comaocs.org The QTOF analyzer provides high-resolution mass data, allowing for the determination of the elemental composition of this compound with high accuracy, which aids in its unambiguous identification.

A key advantage of QTOF-MS is its ability to perform data-independent acquisition (DIA), such as MS/MSALL or MSE. mdpi.com In this mode, all precursor ions within a defined mass range are fragmented, generating comprehensive tandem mass spectrometry (MS/MS) data. mdpi.com For this compound, characteristic fragmentation patterns can be observed. Under low collision energy, a dominant fragmentation pathway is the neutral loss of the glycerol (B35011) head group, resulting in a fragment ion corresponding to the stearoyl acylium ion. mdpi.com This data-independent approach ensures that fragment ion data is collected for all analytes, which is crucial for structural confirmation and retrospective data analysis. mdpi.com

The table below summarizes typical parameters for a UHPLC-QTOF-MS setup for monoacylglycerol analysis.

| Parameter | Description |

| Chromatography | UHPLC with a C18 or C8 reversed-phase column |

| Mobile Phase | Gradient elution using solvents like acetonitrile, methanol, and water with additives such as formic acid or ammonium (B1175870) acetate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) |

| Precursor Ion | e.g., [M+H]⁺, [M+NH₄]⁺ |

| Key Fragment | Acylium ion from neutral loss of glycerol head group |

This methodology offers high throughput and sensitivity, making it suitable for quantifying low-abundance species like this compound in various biological samples, including plasma and tissues. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Monoacylglycerol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of monoacylglycerols. nih.govspringernature.com However, due to the low volatility of compounds like this compound, a chemical derivatization step is essential to convert them into more volatile and thermally stable analogues suitable for GC analysis. nih.govgcms.cz

The most common derivatization method is silylation, where the hydroxyl groups on the glycerol backbone are reacted with a silylating agent. sigmaaldrich.comrestek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comrestek.com This process significantly increases the volatility of the monoacylglycerol. nih.gov

Once derivatized, the sample is injected into the gas chromatograph. The separation is typically performed on a capillary column coated with a non-polar or medium-polarity stationary phase. The separation is based on the boiling points of the derivatized compounds, allowing for the resolution of different monoacylglycerols based on their fatty acid chain length and degree of unsaturation. researchgate.net

The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural elucidation and identification. nih.gov For TMS-derivatized this compound, specific fragment ions are generated that are characteristic of the monoacylglycerol structure, allowing for its differentiation from other components in the sample. nih.gov GC-MS provides excellent chromatographic resolution and is highly effective for quantifying saturated monoacylglycerols. ijop.idtugraz.at

The general workflow for GC-MS analysis is outlined below.

| Step | Procedure | Purpose |

| 1. Extraction | Lipid extraction from the biological sample. | Isolate lipids from the matrix. |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA). restek.com | Increase volatility and thermal stability. nih.gov |

| 3. GC Separation | Injection onto a capillary GC column. | Separate different monoacylglycerol species. |

| 4. MS Detection | Electron Impact (EI) ionization and mass analysis. | Generate characteristic fragmentation patterns for identification and quantification. |

Regiospecific Analysis and sn-Position Determination of Acyl Chains

A significant analytical challenge is distinguishing between regioisomers, such as this compound (an α-monoacylglycerol) and 2-Stearoyl-sn-glycerol (a β-monoacylglycerol). nih.gov The stereospecific numbering (sn) denotes the position of the fatty acid on the glycerol backbone, which can have profound biological implications. nih.govgoogle.com

Mass spectrometry-based methods are particularly powerful for this purpose. The fragmentation patterns of regioisomers can differ significantly, providing the basis for their differentiation. For instance, in the GC-MS analysis of silylated monoacylglycerols, specific diagnostic fragment ions are formed that are unique to the α- or β-isomer. nih.gov The fragmentation of silylated 1-monostearoyl-glycerol is distinct from that of the 2-monostearoyl-glycerol, enabling their reliable distinction. nih.gov

Tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography, are also employed. By carefully selecting the precursor ion and collision energy, specific fragmentation pathways can be induced that are dependent on the sn-position. nih.gov For example, it has been demonstrated that for certain phospholipid classes, there is a preferential loss of the acyl group from the sn-1 position, and the relative abundance of fragment ions can be used to determine the regiospecificity. nih.gov More advanced methods utilize silver ion cationization in combination with multi-stage tandem mass spectrometry (MSⁿ) to generate diagnostic product ions that correspond to acyl chains at the sn-1 or sn-2 position. nih.gov

Enzymatic approaches can also be used for regiospecific analysis. Pancreatic lipase (B570770), for example, specifically hydrolyzes fatty acids from the primary positions (sn-1 and sn-3) of glycerolipids, leaving the sn-2 monoacylglycerol intact. mdpi.comaocs.org By analyzing the fatty acid composition before and after enzymatic digestion, the original positioning can be inferred.

The table below highlights key fragment ions that can be used to distinguish between silylated α- and β-monoacylglycerols in GC-MS. nih.gov

| Isomer Type | Acyl Position | Characteristic MS Fragmentation Behavior |

| α-Monoacylglycerol | sn-1 or sn-3 | Characterized by the loss of methylene(trimethylsilyl)oxonium (103 amu) and a fragment ion from the subsequent loss of the acyl chain. nih.gov |

| β-Monoacylglycerol | sn-2 | Shows a series of diagnostic fragment ions (e.g., at m/z 218, 203, 191) that are not formed from the α-isomer. nih.gov |

Application of Isotopic Labeling in this compound Metabolic Flux Studies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. creative-proteomics.commdpi.com It relies on the use of stable isotope tracers, such as compounds labeled with ¹³C or ²H, to track the flow of atoms through a metabolic network. mdpi.comnih.gov This approach provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.com

To study the metabolism of this compound, cells or organisms can be supplied with a stable isotope-labeled precursor. Commonly used tracers include:

[U-¹³C₃]glycerol: This tracer labels the glycerol backbone of newly synthesized glycerolipids. nih.gov By measuring the incorporation of ¹³C into the glycerol moiety of this compound, one can determine its rate of de novo synthesis. nih.govnih.gov

¹³C-labeled fatty acids (e.g., [U-¹³C₁₈]stearic acid): This allows for the tracing of specific fatty acids as they are incorporated into complex lipids. This is useful for studying esterification processes and the remodeling of acyl chains. mdpi.com

After a period of incubation with the labeled substrate, lipids are extracted and analyzed by mass spectrometry. The MS analysis can distinguish between unlabeled molecules and those that have incorporated the stable isotope, based on the resulting mass shift. mdpi.com By analyzing the isotopic enrichment and distribution (isotopologue distribution) in this compound and its related metabolites over time, researchers can construct and solve metabolic models to calculate the fluxes through the relevant biosynthetic and catabolic pathways. biorxiv.orgnih.gov This provides quantitative insights into processes such as lipogenesis, lipolysis, and acyl chain turnover involving this compound. metsol.com

| Tracer | Metabolic Process Investigated | Analytical Outcome |

| [U-¹³C₃]glycerol | De novo synthesis, glyceroneogenesis. nih.gov | Measurement of ¹³C enrichment in the glycerol backbone of this compound. |

| [U-¹³C₁₈]stearic acid | Fatty acid uptake and esterification. | Measurement of ¹³C enrichment in the stearoyl chain of this compound. |

| Heavy Water (D₂O) | Overall biosynthesis rates. mdpi.com | Measurement of deuterium (B1214612) incorporation. |

Future Directions and Emerging Research Avenues in 1 Stearoyl Sn Glycerol Research

Translational Research and Clinical Implications of 1-Stearoyl-sn-glycerol as a Biomarker

Translational research is increasingly focused on identifying novel biomarkers for the early detection and prognosis of complex diseases. In this context, this compound has emerged as a metabolite of significant interest, particularly in oncology and cardiovascular medicine.

One of the most significant findings is the association between circulating levels of this compound and prostate cancer risk. A prospective, nested case-control study within the Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study cohort found that higher serum levels of this compound were statistically significantly associated with a lower risk of developing prostate cancer. nih.govnih.govaacrjournals.org This inverse association was notable for its strength and persistence, being observed for cases diagnosed up to 23 years after the initial blood collection. nih.govnih.gov The relationship did not appear to differ by the aggressiveness of the disease, suggesting that dysregulation of lipid metabolism, in which this compound is a key intermediate, may be an early event in prostate carcinogenesis. nih.govaacrjournals.org These findings highlight the potential of this compound as a long-term biomarker for early detection, prompting calls for further studies to validate this association and explore its utility in screening, especially given the current controversies surrounding prostate-specific antigen (PSA) testing. nih.gov

| Parameter | Finding | Significance (p-value) | Odds Ratio (95% CI) | Reference |

|---|---|---|---|---|

| Overall Prostate Cancer Risk | Statistically significant inverse association | 6.3 × 10⁻⁵ | 0.34 (0.20–0.58) | nih.govnih.govaacrjournals.org |

| Cases Diagnosed >5 Years Post-Blood Collection | Persistent inverse association | 0.0024 | 0.20 (0.07–0.57) | nih.gov |

Beyond cancer, this compound is also being investigated for its role in cardiovascular disease. It has been identified as a plasma metabolite that may be useful in the metabolomic analysis of coronary artery lesions (CAL). medchemexpress.com The dysregulation of lipid metabolism is a cornerstone of atherosclerosis, and identifying specific lipid molecules that correlate with plaque formation or instability is a key goal for improving cardiovascular risk prediction. nih.gov Future studies will likely focus on validating this compound in larger, more diverse cohorts and exploring its mechanistic link to the pathophysiology of both prostate cancer and coronary artery disease.

Integration of Advanced Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To fully comprehend the biological significance of this compound, it is essential to place it within the broader context of cellular metabolism. The integration of advanced omics technologies, such as proteomics and transcriptomics, with lipidomics offers a powerful approach for achieving a systems-level understanding. researchgate.net This strategy moves beyond measuring a single molecule to mapping the entire network of genes, proteins, and metabolites that govern its function.

This compound is an intermediate in the synthesis and degradation of triacylglycerols (TGs). gerli.comnih.gov Its cellular concentration is tightly regulated by a network of enzymes, including triacylglycerol lipases, diacylglycerol acyltransferases (DGATs), and critically, monoacylglycerol lipase (B570770) (MAGL), which hydrolyzes monoacylglycerols. nih.govnih.gov

Transcriptomics (RNA-seq): This technology can quantify the expression levels of genes encoding these key enzymes. For instance, transcriptomic analysis can reveal whether conditions that alter this compound levels are associated with up- or down-regulation of MGLL (the gene for MAGL) or other genes in the TG synthesis pathway. nih.gov

Proteomics: This approach measures the abundance of the actual proteins that carry out these enzymatic reactions. proteomicsdb.org Studies have used proteomics to identify the expression of lipases and acyl-CoA synthetases in various tissues, providing direct evidence of the metabolic machinery in place to process lipids like this compound. nih.govnih.gov

By integrating these datasets, researchers can build comprehensive models of lipid metabolism. For example, an observed decrease in this compound (lipidomics) could be correlated with increased expression of the MGLL gene (transcriptomics) and higher levels of the MAGL protein (proteomics). This multi-omics approach provides a more robust and mechanistic understanding of how monoacylglycerol pathways are regulated in health and disease, such as in liver diseases where lipid metabolism is severely altered. nih.gov Such a systems biology approach is crucial for identifying key regulatory nodes in the network that could be targeted for therapeutic intervention. researchgate.net

Development of Novel Methodologies for Enhanced Structural and Functional Elucidation of Monoacylglycerols

The accurate identification and quantification of monoacylglycerols like this compound from complex biological samples present significant analytical challenges. nih.gov A primary difficulty is distinguishing between constitutional isomers (e.g., this compound vs. 2-Stearoyl-sn-glycerol), which is complicated by the potential for acyl migration during analysis. gerli.comnih.gov To overcome these hurdles, researchers are actively developing novel methodologies that offer greater sensitivity and structural detail.

Mass Spectrometry (MS) Innovations: Recent advances in mass spectrometry are at the forefront of lipid analysis. nih.gov One powerful new technique is a data-independent acquisition method known as MS/MSALL, which utilizes electrospray ionization (ESI) coupled with quadrupole time-of-flight (QTOF) mass spectrometry. nih.govresearchgate.net This method allows for both the structural identification and quantitative analysis of individual monoacylglycerol species with high throughput and sensitivity. nih.gov It exploits the characteristic fragmentation patterns of monoacylglycerols, which readily form protonated ions ([M+H]+) that yield fatty acid-like fragments, to distinguish them from other acylglycerols. nih.govresearchgate.net While this specific method may not differentiate regio-isomers, it can be coupled with techniques like ion mobility spectrometry to achieve this separation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides an alternative and powerful tool for structural elucidation. aocs.org A novel quantitative method using 13C NMR has been developed specifically for the analysis of monoacylglycerol isomers. nih.gov This technique involves a rapid chromatography step to minimize isomerization, followed by the formation of stable isopropylidene derivatives. nih.gov These derivatives exhibit characteristic 13C NMR resonances that allow for the direct integration and calculation of the proportion of 1-acyl and 2-acyl isomers in a mixture, a task that is difficult with other methods. nih.gov High-resolution 1H-NMR is also used for the qualitative and quantitative analysis of acylglycerols in complex mixtures like oils. uoc.gr

These emerging analytical strategies are critical for advancing research. They enable a more precise characterization of the monoacylglycerol profile in biological systems, which is essential for validating biomarkers and understanding the subtle yet significant functional differences between closely related lipid isomers. nih.govaocs.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1-Stearoyl-sn-glycerol in biological samples?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with electron-capture derivatization (e.g., pentafluorobenzoyl ester formation) is optimal for sensitive detection. This approach achieves detection limits as low as 0.20 pg per injection and minimizes interference from complex matrices like human basophils . For lipidomic studies, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high-resolution separation and quantification, particularly in metabolomics workflows .

Q. How should this compound be stored and prepared for in vitro studies?

- Methodological Answer: Store the compound at 4°C in a dry, sealed environment to prevent hydrolysis. For experimental use, dissolve in ethanol (≥98% purity) to prepare stock solutions, and validate solubility using dynamic light scattering (DLS) to confirm monodisperse suspensions. Avoid aqueous buffers unless stabilized with non-ionic surfactants like Tween-20 .

Q. What biological systems are appropriate for studying this compound’s signaling roles?

- Methodological Answer: Use human basophils to investigate its role in diacylglycerol (DAG)-mediated signal transduction, as it is a key intermediate in IgE receptor pathways . For plant studies, Arabidopsis thaliana models expressing AtDGK2 kinase can elucidate its phosphorylation dynamics under cold stress .

Advanced Research Questions

Q. How do phase transitions of this compound affect its interaction with lipid bilayers?

- Methodological Answer: Differential scanning calorimetry (DSC) and solid-state magic-angle spinning (MAS) ¹³C NMR reveal three α-phase polymorphs in dry states. These phases exhibit hexagonal chain packing (31–62 Å spacing) and distinct acyl chain segregation (stearoyl vs. arachidonoyl), which may influence domain formation in membranes. Use temperature-controlled X-ray diffraction to monitor phase-specific interactions with phosphatidylcholine bilayers .

Q. How to resolve contradictory data on this compound’s metabolic regulation in environmental stress models?

- Methodological Answer: In microplastic-exposed fish, downregulation of this compound (VIP score: 16.193) correlates with disrupted phospholipid metabolism , whereas fluoride exposure in mammals alters its phosphocholine derivatives via HIF-1 signaling . To reconcile these, perform cross-species lipidomics with isotopic tracing (e.g., ¹³C-glycerol) to track carbon flux under varying stressors.

Q. What experimental controls are critical when studying this compound’s role in kinase assays?

- Methodological Answer: Include Mg²⁺-free buffers to assess Mg²⁺ dependency, as AtDGK2 activity is Mg²⁺-specific (Km: 125 µM for DAG). Use R59022, a DGK inhibitor, to confirm enzymatic specificity. For substrate preference assays, compare kinetics with unsaturated DAG analogues (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) .

Q. How to optimize GC-MS parameters for trace-level quantification of this compound in low-abundance samples?

- Methodological Answer: Derivatize with pentafluorobenzoyl chloride to enhance electron-capture sensitivity. Set the mass spectrometer to negative-ion chemical ionization (NICI) mode, monitoring m/z 838 (analyte) and m/z 841 (deuterated internal standard). Validate recovery rates using spiked basophil lysates and ensure ≤10% inter-run variability .

Data Analysis & Interpretation

Q. How to interpret VIP scores and fold changes in metabolomics studies involving this compound?

- Methodological Answer: A VIP score >1.0 (e.g., 16.193 in fish exposed to microplastics) indicates high contribution to metabolic variance. Downregulation (FC: 0.177) suggests inhibition of phosphatidylcholine synthesis pathways. Pair these findings with pathway enrichment analysis (e.g., KEGG) to identify disrupted networks like glycerophospholipid metabolism .

Q. What statistical approaches address batch effects in multi-platform lipidomics data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.